molecular formula C10H10FNO2 B135964 N-allyl-4-fluoroanthranilic acid CAS No. 128992-69-8

N-allyl-4-fluoroanthranilic acid

Cat. No. B135964
M. Wt: 195.19 g/mol
InChI Key: IXJOVYJNXHXTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-fluoroanthranilic acid, also known as AFA, is a chemical compound that has been widely studied for its potential biological applications. AFA is a derivative of anthranilic acid, an aromatic amino acid that is a precursor to tryptophan, an essential amino acid in humans. AFA has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of N-allyl-4-fluoroanthranilic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-allyl-4-fluoroanthranilic acid has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

N-allyl-4-fluoroanthranilic acid has been shown to have various biochemical and physiological effects, including the inhibition of enzymes involved in the biosynthesis of tryptophan, an essential amino acid in humans. N-allyl-4-fluoroanthranilic acid has also been shown to have antioxidant properties, which could be useful in the prevention of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-allyl-4-fluoroanthranilic acid in lab experiments is its relatively simple synthesis process, which makes it easy to produce in large quantities. N-allyl-4-fluoroanthranilic acid also has a wide range of potential applications, making it a versatile compound for research. However, one limitation of using N-allyl-4-fluoroanthranilic acid is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for research on N-allyl-4-fluoroanthranilic acid, including the development of new drugs based on its antibacterial, antifungal, and antitumor properties. Further research is also needed to fully understand the mechanism of action of N-allyl-4-fluoroanthranilic acid and its potential applications in the prevention and treatment of various diseases. Additionally, research on the potential toxicity of N-allyl-4-fluoroanthranilic acid is needed to ensure its safe use in various applications.

Scientific Research Applications

N-allyl-4-fluoroanthranilic acid has been studied extensively for its potential applications in the field of medicine and biotechnology. It has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. N-allyl-4-fluoroanthranilic acid has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

properties

CAS RN

128992-69-8

Product Name

N-allyl-4-fluoroanthranilic acid

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-fluoro-2-(prop-2-enylamino)benzoic acid

InChI

InChI=1S/C10H10FNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h2-4,6,12H,1,5H2,(H,13,14)

InChI Key

IXJOVYJNXHXTAF-UHFFFAOYSA-N

SMILES

C=CCNC1=C(C=CC(=C1)F)C(=O)O

Canonical SMILES

C=CCNC1=C(C=CC(=C1)F)C(=O)O

synonyms

Benzoic acid, 4-fluoro-2-(2-propenylamino)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (0.41 g of 80% suspension in oil) was added to a solution of 7-fluoro-1H-3,1-benzoxazine-2,4-dione (2.5 g) in dimethylformamide (30 ml). The mixture was cooled to keep the temperature below 30° and then stirred for 1 hour until a clear solution was obtained. A solution of allyl bromide (1.2 ml) in dimethylformamide (30 ml) was added dropwise with cooling and the mixture stirred at room temperature overnight. The mixture was poured into water and extracted with dichloromethane. The extract was washed with water, dried and evaporated and the residue added to aqueous sodium carbonate (10%; 20 ml) and stirred for 3 hours, acidified with hydrochloric acid to pH 3, filtered and the solid washed with water and dried to give N-allyl-4-fluoroanthranilic acid, mp 136°-139°. (Compound 21).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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